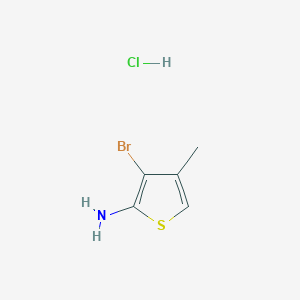

3-Bromo-4-methylthiophen-2-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

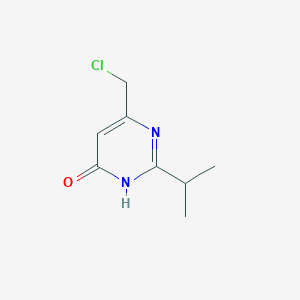

The synthesis of 3-Bromo-4-methylthiophen-2-amine hydrochloride involves the reaction of 3-bromo-4-methylthiophen-2-amine with hydrochloric acid. The resulting compound is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).Molecular Structure Analysis

The molecular formula of 3-Bromo-4-methylthiophen-2-amine hydrochloride is C5H8BrN2S.HCl. Its molecular weight is 236.55 g/mol.Physical And Chemical Properties Analysis

3-Bromo-4-methylthiophen-2-amine hydrochloride is a white to off-white crystalline powder that is soluble in water. Its molecular weight is 236.55 g/mol. Its melting point is 230-233 °C. It is stable under normal conditions of use and storage.Applications De Recherche Scientifique

Synthesis and Characterization

- Researchers have developed methodologies for synthesizing N-functionalized dithieno[3,2-b:2',3'-d]pyrroles, utilizing a process that includes the Pd-catalyzed amination of 3-bromothiophene, followed by bromination/cyclization. This synthesis route is noted for its simplicity and efficiency, producing various N-functionalized derivatives with good yields, highlighting the precursor role of compounds like 3-Bromo-4-methylthiophen-2-amine in creating novel polymeric systems (Ogawa & Rasmussen, 2003).

Chemical Reactions and Mechanisms

- The electrochemically induced substitution of polythiophenes with nucleophiles, including bromo compounds, has been studied, revealing potential-dependent substitution degrees. This research demonstrates the reactivity of thiophene derivatives under electrochemical conditions, which could be relevant for applications in material science and organic electronics (Qi, Rees, & Pickup, 1996).

Applications in Material Science

- A study on the quantum chemical and molecular dynamics simulation of thiazole and thiadiazole derivatives, including those related to 3-Bromo-4-methylthiophen-2-amine, examined their corrosion inhibition performances on iron. This work underscores the potential of these compounds in developing corrosion-resistant coatings or materials (Kaya et al., 2016).

Novel Synthetic Routes and Compound Discovery

- The versatile synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives showcases innovative approaches to creating compounds with potential applications in pharmaceuticals, agrochemicals, and organic materials. This research indicates the broader chemical utility of thiophene derivatives in organic synthesis (Yin et al., 2008).

Mécanisme D'action

3-Bromo-4-methylthiophen-2-amine hydrochloride has been found to have potential biological activity as an inhibitor of certain enzymes and receptors in the brain. It has been studied for its potential use in treating conditions such as Alzheimer’s disease and schizophrenia.

Safety and Hazards

3-Bromo-4-methylthiophen-2-amine hydrochloride can be toxic in certain doses and may cause harm to living organisms. As with any chemical compound, proper safety precautions should be taken when handling and studying this compound in a laboratory setting. It is classified as a combustible liquid and can cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Propriétés

IUPAC Name |

3-bromo-4-methylthiophen-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNS.ClH/c1-3-2-8-5(7)4(3)6;/h2H,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTOWVBQJPRQBAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3-thiazol-2-yl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2972224.png)

![7-(4-methoxyphenyl)-5-phenyl-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2972225.png)

![2-(ethylthio)-7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2972228.png)

![N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2972230.png)

![2-Cyano-N-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B2972231.png)

![N-cyclohexyl-2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2972232.png)

![N-(3-cyanothiophen-2-yl)-2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2972235.png)

![N-(2-(diethylamino)ethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2972238.png)

![methyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2972239.png)